

# (S)-1-N-Boc-Piperidine-2-carboxamide CAS number 388077-74-5.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-1-N-Boc-Piperidine-2-carboxamide

Cat. No.: B1334053

[Get Quote](#)

## Technical Guide: (S)-1-N-Boc-Piperidine-2-carboxamide

CAS Number: 388077-74-5 Synonyms: tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate, N-Boc-L-pipecolinamide

This document provides a comprehensive technical overview of **(S)-1-N-Boc-Piperidine-2-carboxamide**, a key heterocyclic building block used in medicinal chemistry and pharmaceutical development. It is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

## Compound Overview

**(S)-1-N-Boc-Piperidine-2-carboxamide** is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a primary carboxamide at the C2 position. The Boc group enhances the molecule's stability and solubility in organic solvents, making it a versatile intermediate for complex synthetic pathways. Its primary application is as a scaffold or starting material for the construction of more complex, biologically active molecules, particularly in the development of novel therapeutic agents.

## Physicochemical and Analytical Data

The quantitative properties of **(S)-1-N-Boc-Piperidine-2-carboxamide** are summarized below. Data is aggregated from various chemical supplier technical sheets.

| Property                | Value                                                         |
|-------------------------|---------------------------------------------------------------|
| CAS Number              | 388077-74-5                                                   |
| Molecular Formula       | C <sub>11</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub> |
| Molecular Weight        | 228.29 g/mol                                                  |
| Appearance              | White to off-white crystalline powder or solid                |
| Purity                  | ≥98%                                                          |
| Predicted Boiling Point | 384.4 ± 31.0 °C at 760 mmHg                                   |
| Predicted Density       | 1.123 ± 0.06 g/cm <sup>3</sup>                                |
| Storage Conditions      | Room Temperature, Sealed in dry environment                   |

## Role in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. **(S)-1-N-Boc-Piperidine-2-carboxamide** serves as a crucial intermediate, allowing for further functionalization to create a diverse library of bioactive compounds.

Its most notable application context is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. While not a direct precursor in all published routes, its core structure is fundamental to key intermediates used in the synthesis of drugs like Niraparib.

## Logical Workflow in Drug Discovery

The following diagram illustrates the logical progression from a building block like **(S)-1-N-Boc-Piperidine-2-carboxamide** to a potential drug candidate.



Figure 1: Drug Discovery Workflow

[Click to download full resolution via product page](#)

Figure 1: Drug Discovery Workflow

## Associated Signaling Pathway: PARP Inhibition

This compound is an intermediate for synthesizing molecules that target the PARP family of enzymes, which are critical for DNA repair. PARP inhibitors exploit a concept known as "synthetic lethality". In cancer cells with mutations in other DNA repair genes like BRCA1 or BRCA2, the inhibition of PARP prevents the repair of single-strand DNA breaks. These unrepaired breaks lead to the accumulation of catastrophic double-strand breaks during cell division, ultimately causing cancer cell death while largely sparing healthy cells.

The diagram below outlines the mechanism of action for PARP inhibitors.

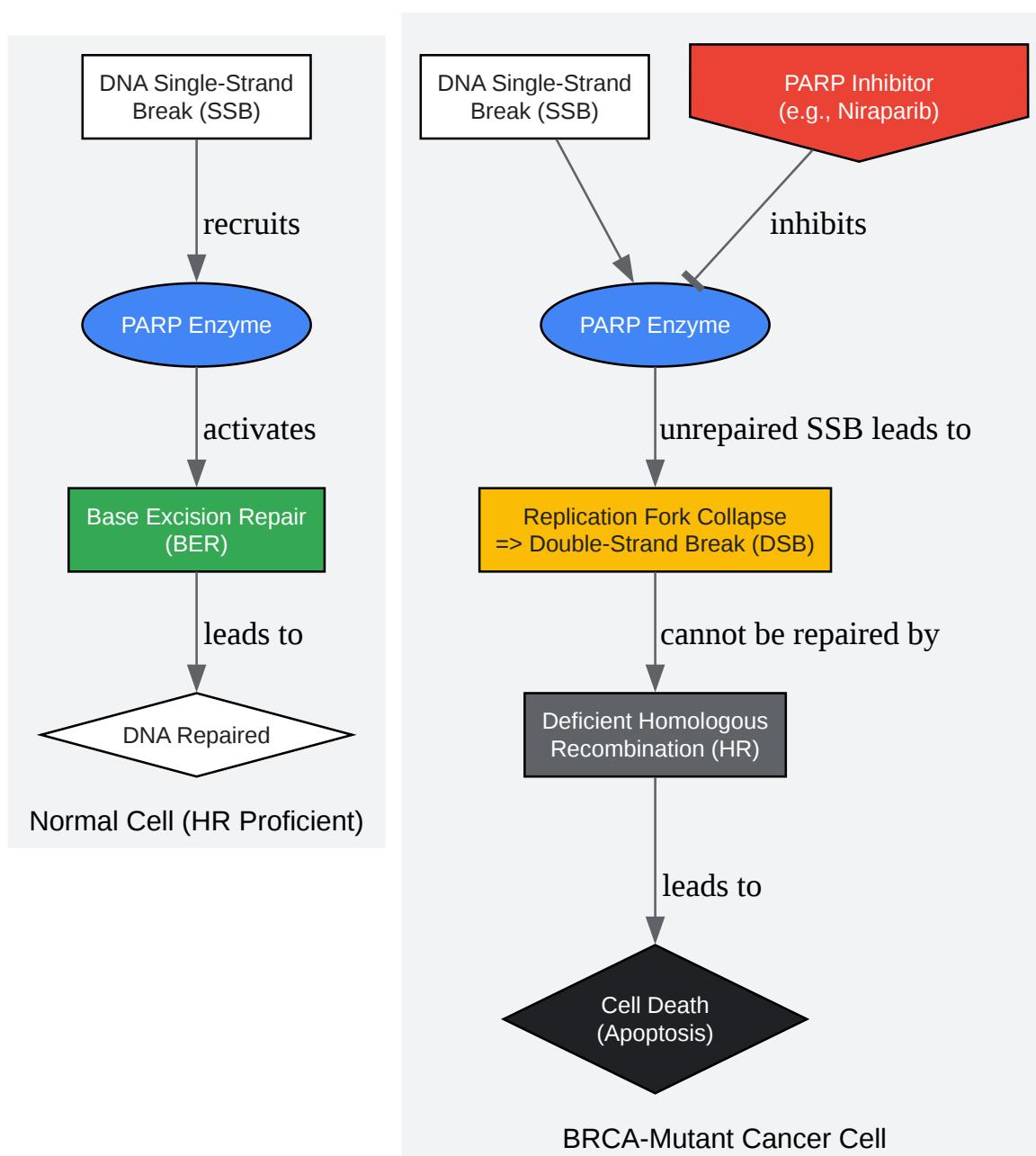



Figure 2: PARP Inhibition Signaling Pathway

[Click to download full resolution via product page](#)

Figure 2: PARP Inhibition Signaling Pathway

## Experimental Protocols

Detailed, peer-reviewed synthesis protocols for CAS 388077-74-5 are not readily available in the public domain. However, the synthesis can be reliably achieved by the direct amidation of its corresponding carboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid (also known as N-Boc-L-pipecolinic acid), which is commercially available.

The following is a representative protocol for amide bond formation using standard peptide coupling reagents, adapted from established methodologies for similar substrates. This procedure should be optimized for specific laboratory conditions.

## Synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide

This two-step process involves the activation of the carboxylic acid followed by nucleophilic attack by ammonia.

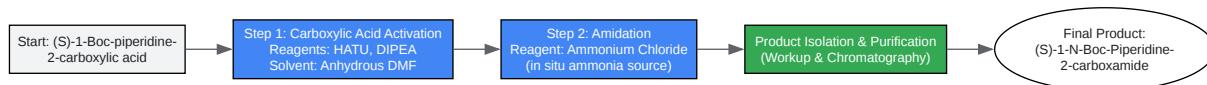



Figure 3: General Synthesis Workflow

[Click to download full resolution via product page](#)

Figure 3: General Synthesis Workflow

### Materials:

- (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
- Ammonium Chloride (NH<sub>4</sub>Cl) (1.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl Acetate (EtOAc)

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

#### Procedure:

- Activation: To a solution of (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon), add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 20-30 minutes to form the activated ester.
- Amidation: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimum amount of DMF and add DIPEA (1.0 eq) to generate ammonia in situ. Add this solution to the activated ester mixture from Step 1.
- Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Workup: Quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with 5% aqueous  $\text{NaHCO}_3$  solution (2x) and brine (1x).
- Isolation: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure **(S)-1-N-Boc-Piperidine-2-carboxamide**.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Safety and Handling

**(S)-1-N-Boc-Piperidine-2-carboxamide** should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is intended for research and development purposes only.

- To cite this document: BenchChem. [(S)-1-N-Boc-Piperidine-2-carboxamide CAS number 388077-74-5]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1334053#s-1-n-boc-piperidine-2-carboxamide-cas-number-388077-74-5\]](https://www.benchchem.com/product/b1334053#s-1-n-boc-piperidine-2-carboxamide-cas-number-388077-74-5)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)